1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
Description
Properties
CAS No. |
685530-96-5 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3 |
InChI Key |
QWMYYGNLMQEGNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Protection of 2,4-Pentanedione : Boric anhydride is added to form a complex with 2,4-pentanedione, blocking the C-3 position. This prevents undesired aldol condensation at internal carbonyl groups, directing the reaction to terminal positions.
- Condensation with Aldehydes : Two equivalents of 4-hydroxy-3-methoxybenzaldehyde are reacted with the protected diketone in the presence of NaOH and cetyltrimethylammonium bromide (CTAB) in ethanol. The reaction proceeds via Knoevenagel condensation, forming the heptadienone structure.
- Purification : The crude product is recrystallized or purified via column chromatography to isolate the desired compound.
Reaction Conditions :
| Parameter | Value/Description |
|---|---|
| Catalyst | NaOH (0.25 M), CTAB (0.25 eq) |
| Solvent | Ethanol |
| Temperature | Room temperature or reflux |
| Time | 4–18 hours |
| Yield | ~50–70% (reported in analogous systems) |
Asymmetric Synthesis via Monoaryl Intermediates
For asymmetric derivatives, a two-step approach is employed:
- Formation of Monoaryl Intermediate : A single vanillin derivative is condensed with 2,4-pentanedione using Pederson’s method. This yields a monoaryl diketone intermediate.
- Condensation with Second Aldehyde : The intermediate is reacted with a second vanillin derivative to form the diarylheptanoid. This method allows control over substituent positioning.
Advantages :
- Enables structural diversity by varying aldehyde substituents.
- Suitable for producing compounds with distinct pharmacological profiles.
Elongation of Linkers Using Variants of 2,4-Pentanedione
To modify the heptadienone backbone, alternative diketones such as ethyl 4-acetyl-5-oxohexanoate are utilized. These extended precursors yield analogs with altered linker lengths, as demonstrated in Scheme 5 of.
Key Modification :
| Precursor | Product |
|---|---|
| 2,4-Pentanedione | Hepta-4,6-dien-3-one |
| Ethyl 4-acetyl-5-oxohexanoate | Heptan-3-one derivatives with elongated chains |
Hydrogenation and Partial Saturation
Post-synthesis modifications involve catalytic hydrogenation to alter double-bond positions:
- Full Hydrogenation : Pd/C-catalyzed hydrogenation of the dienone yields saturated derivatives (e.g., 37 in).
- Partial Saturation : Controlled hydrogenation or selective reduction (e.g., using LDA) introduces hydroxyl groups at specific positions, as seen in 38 .
Applications :
- Enhances solubility or bioavailability.
- Modulates electronic properties for targeted biological interactions.
Heterocyclic and Imide Derivatives
Advanced modifications include:
- Imide Formation : Reaction of 3,4-dimethoxycinnamic acid with (Me₃Si)₂NH yields imide-linked analogs (39 in).
- Heterocycle Introduction : Pederson’s method is adapted to incorporate heteroaromatic rings (e.g., pyridine, imidazole) into the aromatic substituents.
Synthetic Challenges :
- Steric hindrance from bulky substituents.
- Low yields in imide synthesis due to competing side reactions.
Industrial-Scale Production
For large-scale synthesis, continuous flow systems and optimized catalyst ratios are employed:
- Reactors : Large-volume reactors with precise temperature control.
- Catalyst Optimization : CTAB or phase-transfer catalysts to enhance reaction efficiency.
Purification Methods :
| Technique | Application |
|---|---|
| Recrystallization | High-purity isolation from crude mixtures |
| Silica Gel Chromatography | Separation of isomers or byproducts |
Critical Analysis of Synthetic Routes
Data-Driven Insights
Table 1: Comparative Yields of Key Methods
| Method | Yield (%) | Reference |
|---|---|---|
| Aldol Condensation | 50–70 | |
| Asymmetric Synthesis | 40–55 | |
| Hydrogenation | 60–75 | |
| Imide Derivative | 30–40 |
Note : Yields vary based on substituent electronic effects and reaction scale.
Chemical Reactions Analysis
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrocurcumin or tetrahydrocurcumin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory Properties
Curcumin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis. Research indicates that curcumin modulates several signaling pathways involved in inflammation, including the NF-kB pathway, which is crucial in the expression of pro-inflammatory cytokines .
1.2 Antioxidant Activity
Curcumin is recognized for its antioxidant properties, which help combat oxidative stress implicated in various chronic diseases. Studies have shown that curcumin can scavenge free radicals and enhance the activity of antioxidant enzymes .
1.3 Cancer Treatment
Numerous studies have investigated curcumin's potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancers. The compound induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by affecting multiple signaling pathways .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis | |
| Colon Cancer | Inhibits cell proliferation | |
| Prostate Cancer | Modulates androgen receptor signaling |
Neuroprotective Effects
Curcumin has shown promise in neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to reduce amyloid plaque formation and tau phosphorylation in Alzheimer's models, potentially slowing disease progression .
Metabolic Disorders
Research indicates that curcumin may help manage metabolic syndrome by improving insulin sensitivity and reducing blood glucose levels. Animal studies have demonstrated that curcumin supplementation can lead to significant reductions in body weight and fat mass .
Antimicrobial Activity
Curcumin exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been particularly noted for its effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus .
Food Industry Applications
Due to its natural coloring properties and health benefits, curcumin is widely used as a food additive. It serves as a natural dye (E100) in various food products and is recognized for enhancing the nutritional profile of foods due to its antioxidant properties .
Case Studies
Case Study 1: Curcumin in Cancer Therapy
A clinical trial investigated the effects of curcumin on patients with metastatic breast cancer. Participants receiving curcumin alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone, suggesting enhanced therapeutic efficacy .
Case Study 2: Curcumin for Alzheimer's Disease
In a randomized controlled trial involving Alzheimer's patients, those supplemented with curcumin exhibited significant cognitive improvements over six months compared to a placebo group, indicating potential benefits for cognitive function in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Diarylheptanoids share a common heptane backbone but differ in substituents, saturation, and functional groups (Table 1). Key structural distinctions include:
- Substituent Groups : The presence of methoxy (e.g., 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one) versus hydroxyl groups (e.g., 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one) alters polarity and hydrogen-bonding capacity .
- Additional Functional Groups : Derivatives such as (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one feature an extra hydroxyl group at C5, enhancing water solubility .
Table 1. Structural Comparison of Selected Diarylheptanoids
Physicochemical Properties
- Lipophilicity : Methoxy groups increase logP values (e.g., 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has logP ~3.8) compared to hydroxyl-rich analogs (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .
- Stability : Conjugated systems (e.g., 4E,6E double bonds) improve stability against metabolic degradation compared to saturated analogs like 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol .
Antiviral Activity
- SARS-CoV-2 Mpro Inhibition : The target compound and its analog (1E,6E)-1,2,6,7-tetrahydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione (C1) exhibit strong binding to Mpro (binding scores: -9.08 and -8.07 kcal/mol, respectively). The additional hydroxyl groups in C1 improve hydrogen bonding but reduce lipophilicity compared to the methoxy-substituted parent compound .
Anticancer Activity
- Antiandrogenic Effects: Curcumin analogs with bis(3,4-dimethoxyphenyl) groups (e.g., compound 4 in ) show potent androgen receptor antagonism, outperforming hydroxyflutamide. Methoxy groups enhance coplanarity and hydrogen-bond donor capacity, critical for receptor interaction .
Metabolic Stability
Key Research Findings
Methoxy vs. Hydroxy Trade-offs : Methoxy groups enhance lipophilicity and target affinity but reduce solubility. Hydroxyl-rich analogs (e.g., 1,7-bis(4-hydroxyphenyl) derivatives) show improved solubility but lower bioavailability .
Backbone Conjugation: Conjugated dienones (4E,6E) exhibit superior stability and electronic delocalization, enhancing interactions with enzymatic active sites (e.g., SARS-CoV-2 Mpro) compared to saturated analogs .
Biological Activity
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one, also known as curcumin, is a polyphenolic compound primarily derived from turmeric (Curcuma longa). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C21H20O6
- Molecular Weight : 368.38 g/mol
- CAS Number : 458-37-7
- Solubility : Soluble in ethanol and dimethylsulfoxide (DMSO), but practically insoluble in water.
| Property | Value |
|---|---|
| Molecular Formula | C21H20O6 |
| Molecular Weight | 368.38 g/mol |
| Solubility | Ethanol, DMSO |
| Melting Point | 183 °C |
Antioxidant Activity
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one exhibits strong antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that curcumin significantly decreased oxidative damage in liver tissues of rats subjected to oxidative stress .
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. In vitro studies revealed that curcumin effectively reduced the production of inflammatory mediators in macrophages . Furthermore, clinical trials suggest its efficacy in managing inflammatory conditions like arthritis .
Anticancer Properties
Numerous studies have highlighted the potential of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one as an anticancer agent. It has been reported to induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancers. For instance, a case study found that curcumin inhibited the proliferation of breast cancer cells by modulating key signaling pathways .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects of curcumin in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce amyloid plaque formation and enhance cognitive function in animal models .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Case Studies and Research Findings
- Liver Protection : A study on rats indicated that curcumin administration reduced liver damage markers significantly compared to control groups subjected to hepatotoxic agents .
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that curcumin treatment led to a marked decrease in cell viability and increased apoptosis rates .
- Inflammatory Disease Management : Clinical trials involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms when treated with curcumin supplements over a 12-week period .
Q & A
Q. What are the primary natural sources of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one, and how is it isolated?
This diarylheptanoid is primarily isolated from plants in the Zingiberaceae family, such as Amomum tsao-ko and Curcuma longa (turmeric). Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation is achieved via NMR, MS, and comparison with literature data .
Q. What analytical methods are used to characterize its structure and purity?
Key techniques include:
- NMR spectroscopy (1D and 2D) to resolve phenyl and conjugated dienone moieties.
- High-resolution mass spectrometry (HR-MS) for molecular formula determination.
- Molecular networking (GNPS platform) to cluster structurally related metabolites based on MS/MS fragmentation patterns .
- HPLC-MS/MS for purity assessment and quantification, with thresholds ≥98% for research-grade material .
Q. How does its structure relate to other diarylheptanoids?
This compound belongs to the linear diarylheptanoid subclass, distinguished by a hepta-4,6-dien-3-one backbone with methoxy and hydroxyl substitutions at the 3- and 4-positions of the aromatic rings. Structural analogs (e.g., hydroxyl vs. methoxy substitutions) significantly influence bioactivity, as seen in Dioscorea species derivatives .
Advanced Research Questions
Q. How can computational methods guide experimental design for studying its bioactivity?
- Molecular docking : Used to predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro, TMPRSS2). For example, this compound showed a docking score of -8.51 kcal/mol against SARS-CoV-2 Mpro, outperforming lopinavir (-6.62 kcal/mol) .
- Molecular dynamics (MD) simulations : Validate docking results by assessing stability of ligand-protein complexes (e.g., RMSD <0.4 Å for TMPRSS2 binding) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Source variability : Differences in plant extraction protocols or chemotypes.
- Assay conditions : Cell-line specificity (e.g., HEK293 vs. HeLa) or concentration ranges.
- Structural analogs : Co-isolated compounds (e.g., curcuminoids) may synergize or antagonize effects.
To mitigate, standardize extraction protocols, use orthogonal assays (e.g., in vitro enzymatic + cell-based), and employ metabolomics to profile co-occurring compounds .
Q. What experimental strategies are recommended for evaluating its therapeutic potential?
- Target prioritization : Use network pharmacology to map compound-target-disease networks. For example, its dual inhibition of SARS-CoV-2 Spike and TMPRSS2 proteins was identified via in silico screening .
- Dose-response studies : Establish IC50 values in relevant models (e.g., antiviral assays in Vero E6 cells).
- Mechanistic validation : CRISPR/Cas9 knockout of predicted targets (e.g., TMPRSS2) to confirm functional relevance .
Q. How do structural modifications impact its pharmacological profile?
- Methoxy vs. hydroxyl groups : Methoxy substitutions enhance metabolic stability but may reduce binding affinity to polar active sites.
- Conjugation patterns : The 4E,6E-dienone configuration is critical for π-π stacking interactions with proteins (e.g., SARS-CoV-2 Mpro) .
- Chirality : Enantiomeric forms (e.g., 3R,5R-diol derivatives in Dioscorea) exhibit distinct bioactivities .
Methodological Resources
Q. What databases and tools are essential for studying this compound?
Q. How can researchers address challenges in synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
